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5-Fluoro-2-oxoindoline-3-carbaldehyde
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Overview
Description
5-Fluoro-2-oxoindoline-3-carbaldehyde: is a chemical compound with the molecular formula C9H6FNO2 and a molecular weight of 179.15 g/mol It is a derivative of indoline, featuring a fluorine atom at the 5-position, an oxo group at the 2-position, and a carbaldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-oxoindoline-3-carbaldehyde typically involves the following steps :
Starting Material: The synthesis begins with an appropriate indoline derivative.
Fluorination: Introduction of the fluorine atom at the 5-position can be achieved using fluorinating agents such as Selectfluor.
Oxidation: The oxo group at the 2-position is introduced through oxidation reactions, often using oxidizing agents like PCC (Pyridinium chlorochromate).
Formylation: The carbaldehyde group at the 3-position is introduced via formylation reactions, commonly using reagents like Vilsmeier-Haack reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-oxoindoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4 (Potassium permanganate)
Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Substitution: Nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the oxo group can yield 5-Fluoro-2-hydroxyindoline-3-carbaldehyde.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of oxindole derivatives, including 5-fluoro-2-oxoindoline-3-carbaldehyde. Research has shown that compounds bearing this structure can exhibit significant activity against Gram-positive bacteria, particularly Staphylococcus species. For instance, novel C-3-functionalized oxindoles synthesized from this compound have been screened for their in vitro antibacterial activity, demonstrating a minimum inhibitory concentration (MIC) range of 32–256 μg/mL against various strains of Staphylococcus .
Anticancer Properties
This compound has also been investigated for its anticancer potential. A study identified a fluorinated derivative of 2-oxindole that exhibited potent in vivo antitumor actions against prostate cancer cells. The compound was found to activate AMP-activated protein kinase (AMPK), which is crucial for regulating cellular energy homeostasis and has implications in cancer metabolism. This suggests that derivatives of this compound may serve as promising candidates in the development of anticancer therapies .
Inhibition of α-Glucosidase
Another significant application of this compound is its role as an α-glucosidase inhibitor. This enzyme is involved in carbohydrate digestion, and its inhibition can help manage blood glucose levels in diabetic patients. Compounds derived from 5-fluoro-2-oxoindoline have shown superior inhibitory activity compared to traditional inhibitors like acarbose, with IC50 values indicating potent efficacy .
Synthesis and Derivatives
The synthesis of 5-fluoro-2-oxoindoline derivatives is crucial for exploring their biological activities further. Various synthetic routes have been developed to produce this compound efficiently, allowing for modifications that enhance its pharmacological properties. For example, a novel indium(III)-catalyzed reaction has been employed to create different C-3-functionalized oxindoles that could lead to new antibacterial agents .
Case Study 1: Antibacterial Screening
In a systematic screening of synthesized oxindole derivatives, several compounds were evaluated for their antibacterial efficacy against Staphylococcus aureus and other related strains. The results indicated that modifications at the C-3 position significantly influenced antibacterial activity, with some derivatives demonstrating enhanced potency compared to standard antibiotics.
Case Study 2: Anticancer Efficacy
A phase II clinical trial investigated the effects of a fluorinated oxindole derivative on metastatic colorectal cancer patients previously treated with standard therapies. While the overall response rate was modest, the study provided insights into the potential use of such compounds in combination therapies aimed at enhancing treatment efficacy .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-oxoindoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
5-Fluoro-2-oxoindoline-3-carbaldehyde can be compared with other indoline derivatives :
5-Fluoro-2-oxindole: Lacks the carbaldehyde group at the 3-position.
2-Oxoindoline-3-carbaldehyde: Lacks the fluorine atom at the 5-position.
5-Fluoroindoline-3-carbaldehyde: Lacks the oxo group at the 2-position.
The presence of the fluorine atom, oxo group, and carbaldehyde group in this compound makes it unique and potentially more versatile in various applications.
Biological Activity
5-Fluoro-2-oxoindoline-3-carbaldehyde is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.
This compound is classified as an indole derivative, characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C9H6FNO2 |
Molecular Weight | 179.15 g/mol |
IUPAC Name | 5-fluoro-2-oxoindole-3-carbaldehyde |
InChI Key | SMDSRDHRCYZIRP-UHFFFAOYSA-N |
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness in inhibiting the proliferation of various cancer cell lines, including lung cancer (H460) and breast cancer (MDA-MB-231) cells. The compound induced apoptosis, as evidenced by increased caspase activity and morphological changes in treated cells .
Case Study:
A comparative analysis of several derivatives indicated that modifications at the indole position could enhance anticancer potency. For instance, compounds with substitutions at the 5-position demonstrated superior activity, suggesting a structure-activity relationship that could guide future drug design .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. By binding to the active site of this enzyme, this compound can reduce glucose absorption, making it a candidate for managing diabetes .
Mechanism of Action:
The inhibition mechanism involves competitive binding to the enzyme's active site, preventing the hydrolysis of glycosidic bonds in carbohydrates. This action results in decreased postprandial blood glucose levels, highlighting its therapeutic potential in diabetes management.
Antiviral Properties
Emerging studies suggest that this compound may possess antiviral activity. Preliminary evaluations indicate effectiveness against certain viral strains by disrupting viral replication processes. Further investigation is needed to elucidate the specific mechanisms involved .
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications to the fluorine atom's position or replacing it with other halogens have shown varied effects on potency against cancer cells and enzymes.
Table: Summary of Biological Activities
Properties
CAS No. |
52508-87-9 |
---|---|
Molecular Formula |
C9H6FNO2 |
Molecular Weight |
179.15 g/mol |
IUPAC Name |
5-fluoro-2-oxo-1,3-dihydroindole-3-carbaldehyde |
InChI |
InChI=1S/C9H6FNO2/c10-5-1-2-8-6(3-5)7(4-12)9(13)11-8/h1-4,7H,(H,11,13) |
InChI Key |
XAWAAGSJGKYPKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(C(=O)N2)C=O |
Origin of Product |
United States |
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